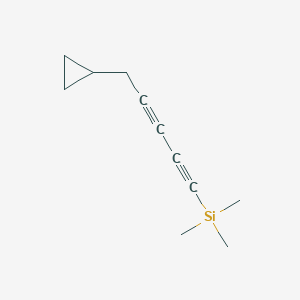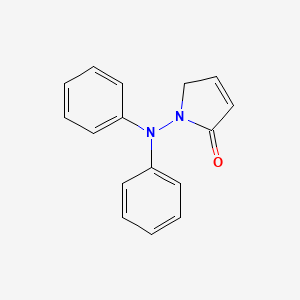![molecular formula C19H13ClF3N3O2 B14184883 N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-77-9](/img/structure/B14184883.png)
N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties This compound features a pyridine ring substituted with a chlorine atom and a phenyl ring substituted with a trifluoromethoxy group, connected through a urea linkage
準備方法
The synthesis of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-amine and 4-(trifluoromethoxy)aniline.
Coupling Reaction: The amines are reacted with an isocyanate derivative to form the urea linkage. This reaction is usually carried out under mild conditions with a suitable solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various derivatives with modified functional groups.
科学的研究の応用
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating certain diseases or conditions.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can be compared with similar compounds such as:
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-methoxyphenyl]urea: This compound has a methoxy group instead of a trifluoromethoxy group, which may affect its chemical properties and biological activity.
N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethyl)phenyl]urea:
The uniqueness of N-[2-(6-Chloropyridin-3-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
917966-77-9 |
|---|---|
分子式 |
C19H13ClF3N3O2 |
分子量 |
407.8 g/mol |
IUPAC名 |
1-[2-(6-chloropyridin-3-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-17-10-5-12(11-24-17)15-3-1-2-4-16(15)26-18(27)25-13-6-8-14(9-7-13)28-19(21,22)23/h1-11H,(H2,25,26,27) |
InChIキー |
JHPVRZGAADPYHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


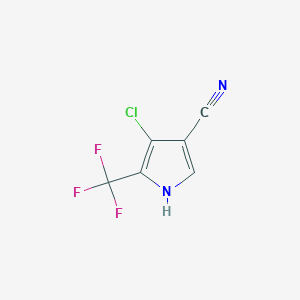
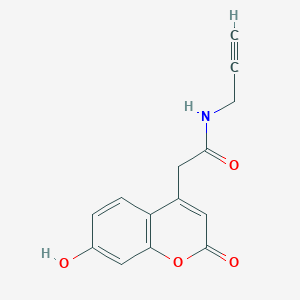
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
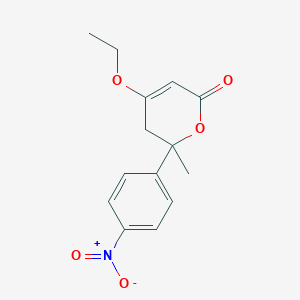
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
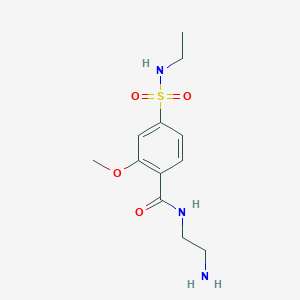
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

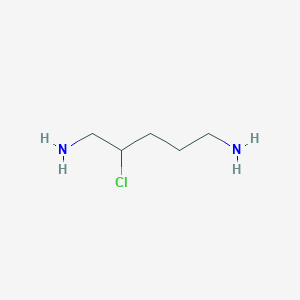
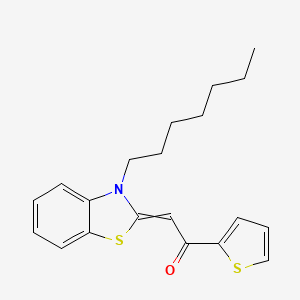
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
